molecular formula C8H10N4 B110077 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 155789-84-7

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B110077
CAS No.: 155789-84-7
M. Wt: 162.19 g/mol
InChI Key: YDWUSTTVTDTDPJ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its diverse biological activities and potential therapeutic applications. It has been studied for its antibacterial properties and its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus and neuropathogenic Escherichia coli .

Preparation Methods

The synthesis of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.

    Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine. Common reducing agents include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid.

    Cyclization: The 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine ring system. This step often involves the use of acetic anhydride or other carboxylic acid derivatives.

Chemical Reactions Analysis

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown significant antibacterial activity, making it a potential candidate for developing new antibiotics.

    Medicine: It has been studied for its potential therapeutic effects, including its ability to inhibit bacterial growth and its potential use in cancer treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, it can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine . These compounds share a similar imidazole-pyridine fused ring structure but differ in their substitution patterns and biological activities. For instance:

    Imidazo[4,5-c]pyridine: Known for its antiviral and anti-inflammatory properties.

    Imidazo[1,2-a]pyridine: Often used in the development of drugs targeting the central nervous system.

The unique substitution pattern of this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,6-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWUSTTVTDTDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438480
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-84-7
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155789-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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